molecular formula C10H8N2S B3355806 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine CAS No. 63647-14-3

4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine

Cat. No.: B3355806
CAS No.: 63647-14-3
M. Wt: 188.25 g/mol
InChI Key: JONXJZYHMUJDDI-UHFFFAOYSA-N
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Description

4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a pyrrole, thiophene, and diazepine ring, making it a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine typically involves multi-step processes that include the formation of the pyrrole and thiophene rings followed by their fusion with the diazepine ring. One common method involves the use of phthalimidomethylfurans, which are treated with bromine-methanol to give dihydrofurans. These intermediates are then hydrolyzed and hydrogenated over Raney nickel or with zinc-acetic acid to yield the desired diazepine compound .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the diazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system that combines pyrrole, thiophene, and diazepine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable scaffold for drug development.

Properties

IUPAC Name

3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,8,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-9-7-11-6-8-3-5-13-10(8)12(9)4-1/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONXJZYHMUJDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N3C=CC=C3C=N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318975
Record name 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63647-14-3
Record name NSC338287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 2
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 3
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 4
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 5
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 6
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine

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